Sodium cacodylate is a human-made organoarsenic compound. It has historically been used as a herbicide, pesticide, and wood preservative []. However, due to its high toxicity, its use in these applications has been largely discontinued. Currently, its primary significance lies in scientific research, particularly in the field of electron microscopy [].
Sodium cacodylate trihydrate features a central dimethylarsinate anion ((CH₃)₂AsO₂⁻) linked to a sodium cation (Na⁺) through an ionic bond. Three water molecules are bound to the structure through hydrogen bonding []. The key features of this structure include:
Sodium cacodylate can be synthesized through the reaction of sodium hydroxide (NaOH) with cacodylic acid ((CH₃)₂AsO₂H) [].
(CH₃)₂AsO₂H + NaOH → (CH₃)₂AsO₂Na + H₂O
At high temperatures, sodium cacodylate decomposes to release toxic fumes, including dimethyl arsenic oxide (CH₃)₂AsO and arsine (AsH₃) [].
In biological buffers used in electron microscopy, sodium cacodylate interacts with proteins and helps to preserve their structure during sample preparation []. The exact mechanism of this interaction is still under investigation.
The specific mechanism of action of sodium cacodylate in biological buffers is not fully understood. However, it is believed to interact with proteins through electrostatic interactions and hydrogen bonding, helping to maintain their structure during the dehydration process used in electron microscopy sample preparation [].
Acute Toxic;Health Hazard;Environmental Hazard